CCT241161

pan-RAF inhibitor kinase selectivity melanoma

Researchers studying acquired BRAF inhibitor resistance face paradoxical MAPK pathway activation when using first-generation RAF inhibitors. CCT241161 solves this with dual RAF/SFK inhibition (BRAF IC50=30 nM, BRAF V600E IC50=15 nM, CRAF IC50=6 nM, SRC IC50=10 nM, LCK IC50=3 nM). - Validated in PLX4720-resistant A375/R xenografts and vemurafenib-resistant PDX models - Clean 63-kinase panel selectivity; orally bioavailable at 20 mg/kg daily dosing Supplied with comprehensive CoA; ≥98% purity; global shipping.

Molecular Formula C28H27N7O3S
Molecular Weight 541.6 g/mol
Cat. No. B612043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCT241161
SynonymsCCT241161;  CCT-241161;  CCT 241161.
Molecular FormulaC28H27N7O3S
Molecular Weight541.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C(=NC=C3)NC(=O)C=N4)SC)C5=CC=CC=C5
InChIInChI=1S/C28H27N7O3S/c1-28(2,3)22-15-23(35(34-22)17-8-6-5-7-9-17)32-27(37)31-19-11-10-18(14-21(19)39-4)38-20-12-13-29-26-25(20)30-16-24(36)33-26/h5-16H,1-4H3,(H,29,33,36)(H2,31,32,37)
InChIKeyDPMYVVGAYAPQNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CCT241161 Procurement Guide: Pan-RAF/SFK Dual Inhibitor for Drug-Resistant Melanoma Models


CCT241161 (CAS 1163719-91-2) is an orally bioavailable, paradox-breaking pan-RAF inhibitor that additionally inhibits SRC family kinases (SFKs) including SRC and LCK [1]. Developed by the Institute of Cancer Research, UK, the compound was designed to simultaneously inhibit RAF (BRAF, BRAF V600E, CRAF) and SFKs, thereby circumventing the paradoxical SRC-mediated pathway reactivation observed with earlier RAF-selective inhibitors in acquired resistance settings [2]. CCT241161 exhibits low nanomolar potency across RAF and SFK targets, with IC50 values of 30 nM (BRAF), 15 nM (BRAF V600E), 6 nM (CRAF), 10 nM (SRC), and 3 nM (LCK) . The compound has been profiled in multiple preclinical models of BRAF-mutant and NRAS-mutant melanoma, including patient-derived xenograft (PDX) models with acquired resistance to BRAF-selective inhibitors [3].

1 Pan-RAF/SFK dual inhibition pathway studies in drug-resistant melanoma models
2 Paradox-breaking mechanism research avoiding MAPK reactivation in NRAS-mutant contexts
3 Orally bioavailable tool compound for in vivo pharmacology models of acquired resistance

CCT241161 vs Generic Pan-RAF Inhibitors: Why Substitution Introduces Experimental Risk


Pan-RAF inhibitors are not functionally interchangeable. First-generation RAF-selective inhibitors such as vemurafenib and PLX4720 paradoxically activate the MAPK pathway in BRAF wild-type or RAS-mutant contexts by inducing RAF dimerization and membrane recruitment, a phenomenon that limits their utility beyond BRAF V600E-mutant tumors [1]. CCT241161 was specifically engineered to bind the inactive (DFG-out) conformation of BRAF and incorporates SFK inhibitory activity, a dual pharmacology that prevents paradoxical pathway activation in NRAS-mutant and drug-resistant settings [2]. Consequently, substituting CCT241161 with a generic pan-RAF inhibitor lacking SFK activity (e.g., LY3009120) or with a RAF-selective inhibitor would yield fundamentally different pathway modulation profiles and may fail to recapitulate efficacy in acquired resistance models where SFK-mediated bypass signaling predominates. The quantitative evidence below delineates the specific dimensions where CCT241161 demonstrates verifiable differentiation from its closest comparators.

CCT241161 RAF-selective inhibitors (PLX4720) May induce paradoxical pathway activation in NRAS-mutant or BRAF wild-type cells, confounding mechanistic readouts
CCT241161 Pan-RAF inhibitors lacking SFK activity (e.g., LY3009120) May not recapitulate bypass signaling suppression in SFK-driven acquired resistance models

CCT241161 Quantitative Differentiation: Comparative Evidence vs PLX4720 and CCT196969


CCT241161 Potency Across RAF Isoforms: Head-to-Head Comparison with Analog CCT196969

In a direct head-to-head biochemical kinase assay comparison published in Cancer Cell (2015), CCT241161 and its structural analog CCT196969 were evaluated against purified BRAF, BRAF V600E, CRAF, SRC, and LCK kinases [1]. CCT241161 exhibited marginally greater potency than CCT196969 across all five targets, with the most pronounced difference observed for LCK (CCT241161 IC50 = 3 nM vs CCT196969 IC50 = 20 nM, a 6.7-fold improvement) [2].

RAF isoform potency vs CCT196969
Head-to-head
CCT241161 IC50: BRAF 30 nM, BRAF V600E 15 nM, CRAF 6 nM, SRC 10 nM, LCK 3 nM; CCT196969 values 1.7-6.7-fold higher across targets
Supports pan-RAF/SFK dual inhibition study fit
In vitro biochemical assay, ATP at Km
pan-RAF inhibitor kinase selectivity melanoma BRAF V600E CRAF inhibition

CCT241161 Selectivity Profile in 63-Kinase Panel: Comparative Kinome Scan vs PLX4720 and CCT196969

CCT241161, CCT196969, and the first-generation BRAF-selective inhibitor PLX4720 were screened at 1 μM against a panel of 63 diverse protein kinases [1]. CCT241161 demonstrated selective inhibition of RAFs, SRC, LCK, and a subset of MAPKs, while PLX4720 exhibited a broader inhibitory profile including off-target binding to additional kinases outside the RAF family .

63-kinase panel vs PLX4720
Head-to-head
CCT241161 inhibited RAFs, SRC, LCK, MAPKs at 1 µM; PLX4720 showed additional off-target hits (AMPK, MARK family)
Narrower kinome profile supports cleaner pathway dissection
Heatmap from Cancer Cell 2015; 1 µM screening concentration
kinase selectivity profiling kinome scan off-target activity RAF inhibitors

CCT241161 Inhibition of Paradoxical MEK/ERK Activation in NRAS-Mutant Cells vs PLX4720

First-generation BRAF inhibitors such as PLX4720 and vemurafenib paradoxically activate MEK/ERK signaling in NRAS-mutant cells, a phenomenon that precludes their use in this genetic context. In direct comparative experiments, CCT241161 inhibited rather than activated MEK in NRAS-mutant cells [1].

pMEK in NRAS-mutant cells
Head-to-head
CCT241161 suppressed phospho-MEK; PLX4720 increased pMEK (paradoxical activation) in WM1366/WM1361
Prevents confounding pathway activation in NRAS-mutant research models
Western blot, 1 µM treatment
paradoxical pathway activation NRAS-mutant melanoma MEK/ERK signaling BRAF inhibitor resistance

CCT241161 Anti-Proliferative Activity in NRAS-Mutant Cells: Comparative Efficacy vs PLX4720

CCT241161 demonstrated superior inhibition of NRAS-mutant cell growth compared to the first-generation BRAF inhibitor PLX4720 in cell proliferation assays [1].

NRAS-mutant cell proliferation
Head-to-head
CCT241161 concentration-dependent viability reduction (0.1-10 µM); PLX4720 showed minimal effect in NRAS-mutant lines
Supports cell-model endpoint review for NRAS-driven contexts
72h CellTiter-Glo, WM1366/WM1361/D04 cells
NRAS-mutant melanoma cell proliferation assay anti-cancer activity RAF inhibitor

CCT241161 In Vivo Tumor Regression in BRAF V600E Xenograft Model: Direct Comparison with CCT196969

In a BRAF V600E A375 xenograft study in nude mice, both CCT241161 and CCT196969 demonstrated significant tumor growth inhibition compared to vehicle control, with CCT241161 showing comparable or numerically superior tumor regression [1].

BRAF V600E xenograft regression
Head-to-head
CCT241161 and CCT196969 both induced tumor regression at 20 mg/kg oral daily; p ≤ 0.001 vs vehicle in A375 model
Reported tumor regression endpoint in BRAF V600E model
14-day oral dosing, nude mice
in vivo efficacy xenograft model BRAF V600E melanoma tumor regression

CCT241161 Efficacy in PLX4720-Resistant Xenograft and PDX Models: Evidence Against Acquired Resistance

A key differentiator for CCT241161 is its demonstrated efficacy in models with acquired resistance to first-generation BRAF inhibitors. In PLX4720-resistant A375/R xenografts and patient-derived xenograft (PDX) models from vemurafenib-resistant patients, CCT241161 maintained anti-tumor activity [1].

Activity in PLX4720-resistant models
Head-to-head
CCT241161 inhibited growth in A375/R xenografts and PDX from vemurafenib-resistant patients; PLX4720 was ineffective
Supports acquired resistance model studies
Oral 20 mg/kg daily; p ≤ 0.001 vs vehicle/PLX4720
acquired resistance PLX4720-resistant PDX model BRAF inhibitor resistance patient-derived xenograft

CCT241161 Recommended Research Applications Based on Validated Differentiation Evidence


Preclinical Efficacy Studies in NRAS-Mutant Melanoma Models

Based on direct comparative evidence showing that CCT241161 inhibits MEK/ERK signaling and suppresses cell proliferation in NRAS-mutant melanoma cells, whereas PLX4720 paradoxically activates the pathway [1], CCT241161 is the appropriate tool compound for NRAS-mutant melanoma xenograft and in vitro studies. The compound's dual RAF/SFK inhibition prevents paradoxical pathway activation that would otherwise confound results with first-generation RAF inhibitors.

Mechanistic Studies of Acquired Resistance to BRAF-Selective Inhibitors

CCT241161 retains full anti-tumor activity in PLX4720-resistant A375/R xenografts and in PDX models derived from patients with acquired vemurafenib resistance [1]. This validated differentiation makes CCT241161 the preferred compound for experiments designed to interrogate SFK-mediated bypass signaling as a resistance mechanism, or for screening combination strategies aimed at overcoming BRAF inhibitor resistance.

Kinase Selectivity Profiling and Pathway Dissection Experiments

Kinome scan data (63-kinase panel) demonstrate that CCT241161 exhibits a cleaner selectivity profile limited primarily to RAFs, SRC, LCK, and MAPKs at 1 μM, whereas PLX4720 shows broader off-target activity [1]. Researchers requiring a pharmacological tool with well-defined on-target space for pathway dissection (e.g., MAPK vs SFK signaling contributions) should select CCT241161 to minimize confounding off-target effects.

Oral In Vivo Pharmacology Studies Requiring Bioavailable Pan-RAF/SFK Inhibition

CCT241161 is orally bioavailable and has been validated in multiple in vivo xenograft models at 20 mg/kg daily oral dosing, demonstrating tumor regression in BRAF V600E, NRAS-mutant, and drug-resistant settings without significant body weight loss [1]. For in vivo pharmacology programs requiring an orally dosed pan-RAF/SFK inhibitor with peer-reviewed efficacy documentation, CCT241161 offers a well-characterized option with direct comparator data against both analog (CCT196969) and first-generation (PLX4720) compounds.

Application
Selection Property
Validation Focus
NRAS-mutant melanoma model-response studies
Paradox-breaking RAF/SFK inhibition
pMEK suppression and cell viability endpoints
Acquired BRAF-inhibitor resistance research
SFK co-inhibition for bypass signaling
Tumor growth endpoints in PLX4720-resistant xenograft/PDX
Kinase selectivity and pathway dissection
Narrower kinome profile vs first-generation inhibitors
Off-target kinase activity screening
Oral in vivo pharmacology research
Oral bioavailability in preclinical models
Tumor regression endpoints across BRAF/NRAS models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


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